molecular formula C10H12IN B14122198 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No.: B14122198
M. Wt: 273.11 g/mol
InChI Key: WGWRQLCRSDXCSX-UHFFFAOYSA-N
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Description

3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with the molecular formula C10H12IN This compound is characterized by the presence of an iodine atom attached to a cyclohepta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves the iodination of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. One common method includes the reaction of the parent compound with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohepta[b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as proton pump inhibitors, where they inhibit the H+/K±ATPase enzyme, reducing gastric acid secretion. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: The parent compound without the iodine substitution.

    2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: A similar compound with a chlorine atom instead of iodine.

    6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl-sulfinyl-1H-benzimidazole: A derivative used as a proton pump inhibitor

Uniqueness

The presence of the iodine atom in 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine imparts unique chemical properties, such as increased molecular weight and potential for specific types of chemical reactions (e.g., halogen bonding). These properties can make it more suitable for certain applications compared to its non-iodinated counterparts .

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

InChI

InChI=1S/C10H12IN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2

InChI Key

WGWRQLCRSDXCSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)I

Origin of Product

United States

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